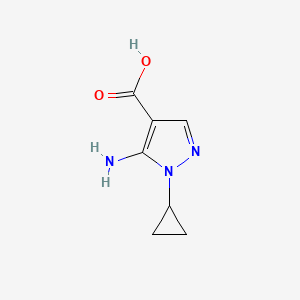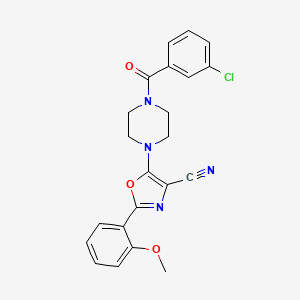
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a small molecule drug that has been synthesized for scientific research purposes. The compound is a potent and selective antagonist of the vasopressin V1B receptor, which is involved in the regulation of stress response and social behavior.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on similar compounds has demonstrated that derivatives of piperazine, when synthesized with various other chemical groups, exhibit significant antimicrobial activities. For instance, novel triazole derivatives, including piperazine moieties, have been synthesized and shown to possess good to moderate activities against microorganisms in antimicrobial screening tests (Bektaş et al., 2007). This suggests that compounds with a piperazine backbone, like 5-(4-(3-Chlorobenzoyl)piperazin-1-yl)-2-(2-methoxyphenyl)oxazole-4-carbonitrile, could be explored for their antimicrobial potential.
Synthesis and Structural Analysis
Compounds with complex structures, including those with piperazine and oxazole rings, are often synthesized through multi-step protocols. The structural assignment of such compounds is confirmed through a variety of techniques including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) experiments. For example, a novel compound with a similar structural framework was synthesized and its structure was confirmed through HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023). This illustrates the importance of rigorous structural analysis in the synthesis of complex organic compounds.
Tuberculostatic Activity
Piperazine derivatives have also been investigated for their tuberculostatic activity, with some compounds showing promising results in vitro. The synthesis of such compounds often involves the cyclization of piperazine derivatives and subsequent reactions to produce various derivatives, which are then tested for their minimum inhibiting concentrations against tuberculosis (Foks et al., 2004). This area of research highlights the potential therapeutic applications of piperazine-containing compounds in treating infectious diseases.
Corrosion Inhibition
Piperazine derivatives are also studied for their corrosion inhibition properties, particularly for metals in acidic environments. The efficiency of these inhibitors is often assessed through gravimetric and electrochemical studies, revealing their potential to protect metals from corrosion by forming stable adsorption layers on the metal surface. This application is vital in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Yadav et al., 2016).
Radioligand Development for Imaging
The structural motifs found in this compound have been incorporated into compounds developed as radioligands for imaging purposes, such as Positron Emission Tomography (PET). These compounds are designed to target specific receptors in the brain, aiding in the diagnosis and study of neurological disorders. The synthesis of these radioligands involves labeling with radioisotopes and subsequent evaluation of their binding affinities and in vivo imaging capabilities (Gao et al., 2012).
Propriétés
IUPAC Name |
5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)20-25-18(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQULSFJVRJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2603567.png)
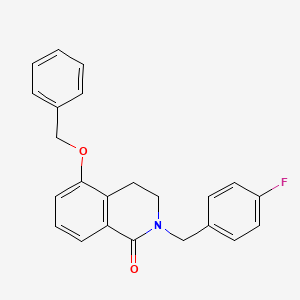
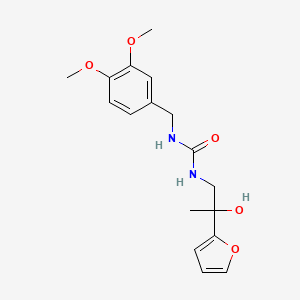
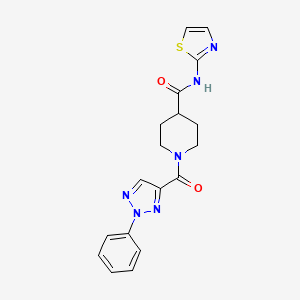
![4-[3-(4-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2603575.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2603577.png)
![Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B2603578.png)
![4-cyano-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)benzamide hydrochloride](/img/structure/B2603579.png)
![2-(4-fluorophenyl)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2603580.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2603582.png)
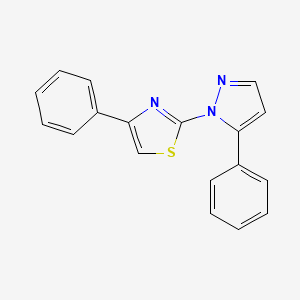
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2603585.png)
